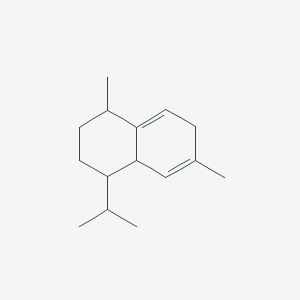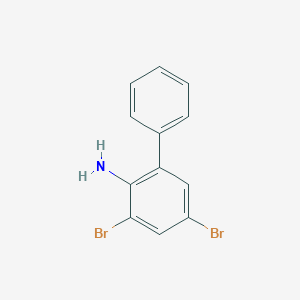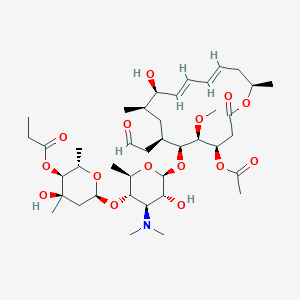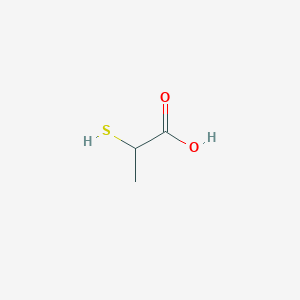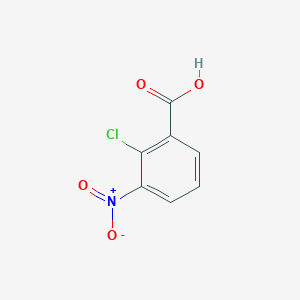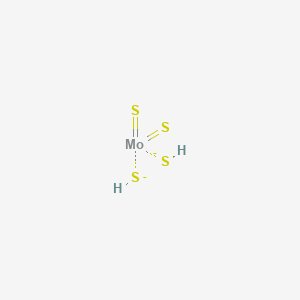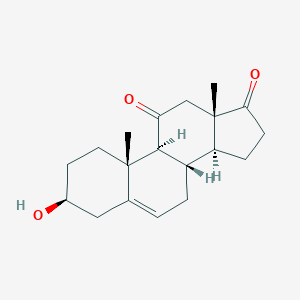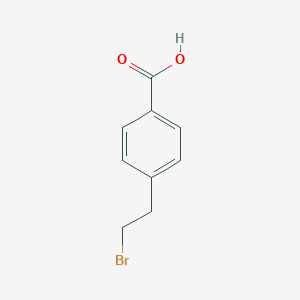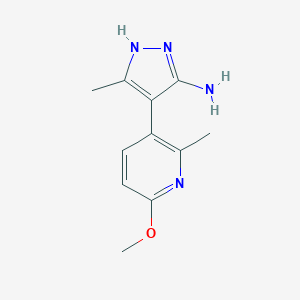
4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a pyrazol-5-amine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine is not fully understood, but it is believed to act through multiple pathways. 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been shown to inhibit various enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which play a role in inflammation and cancer progression. 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular metabolism and energy balance.
生化学的および生理学的効果
4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a role in the development of various diseases. Additionally, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been found to exhibit low toxicity in vitro, making it a safe candidate for further investigation. However, one limitation of using 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.
将来の方向性
There are several potential future directions for research on 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further investigation is needed to fully understand the mechanism of action of 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine and its potential use in treating various diseases. Finally, the development of more efficient synthesis methods for 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine could allow for larger-scale production and potential clinical applications.
合成法
The synthesis of 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine involves the reaction of 6-methoxy-2-methylpyridin-3-amine with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine.
科学的研究の応用
4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been found to exhibit antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancers. In neurodegenerative diseases, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine has been investigated for its potential use in treating inflammatory bowel disease.
特性
CAS番号 |
1266353-34-7 |
|---|---|
製品名 |
4-(6-Methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazol-5-amine |
分子式 |
C11H14N4O |
分子量 |
218.26 g/mol |
IUPAC名 |
4-(6-methoxy-2-methylpyridin-3-yl)-5-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H14N4O/c1-6-8(4-5-9(13-6)16-3)10-7(2)14-15-11(10)12/h4-5H,1-3H3,(H3,12,14,15) |
InChIキー |
DBYXJRKHSRAILN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)N)C2=C(N=C(C=C2)OC)C |
正規SMILES |
CC1=C(C(=NN1)N)C2=C(N=C(C=C2)OC)C |
同義語 |
1H-Pyrazol-5-aMine, 4-(6-Methoxy-2-Methyl-3-pyridinyl)-3-Methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



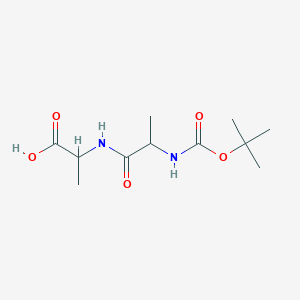
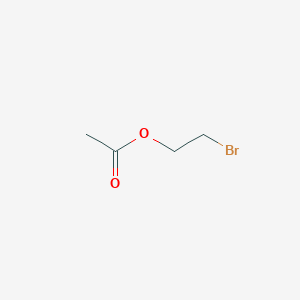
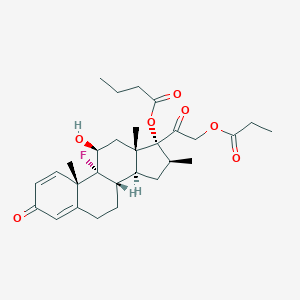
![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)
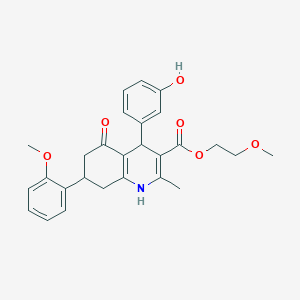
![(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B108642.png)
